

# **Application Notes and Protocols: Formulating IR3535® in Novel Delivery Systems**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Insect Repellent M 3535 |           |
| Cat. No.:            | B1232614                | Get Quote |

#### Introduction

Ethyl butylacetylaminopropionate (IR3535®) is a synthetic insect repellent with a favorable safety profile, making it suitable for use by children and pregnant women.[1][2] Conventional formulations of IR3535®, such as lotions and sprays, offer protection for several hours but are susceptible to removal by perspiration and abrasion, requiring frequent reapplication.[3] The development of novel delivery systems aims to overcome these limitations by providing controlled and sustained release of the active ingredient. This enhances user compliance and prolongs the duration of protection against disease vectors like mosquitoes and ticks.[3][4]

This document provides detailed application notes and experimental protocols for formulating IR3535® in various advanced delivery systems, including microcapsules, polymeric nanoparticles, and polymer matrices. These protocols are intended for researchers, scientists, and drug development professionals working on next-generation insect repellent technologies.

# Section 1: Microencapsulation for Sustained Release

#### **Application Note:**

Microencapsulation is a process where the active ingredient is enclosed within a polymeric shell, which can prolong its evaporation rate and reduce skin penetration.[3] A Lewis acid-Lewis base adduct encapsulation approach can be used to create a stable, sustained-release

### Methodological & Application





emulsion containing IR3535®.[3][5] This method has been shown to produce formulations with a long-duration efficacy of 12-13 hours against Aedes aegypti mosquitoes.[3][5] A key challenge is maintaining the chemical stability of IR3535®, which is pH-sensitive. Stability can be achieved by buffering the lotion to a pH between 6.0 and 6.5.[3]

Protocol 1: Preparation of a Sustained-Release Microencapsulated IR3535® Lotion (20% w/w)

This protocol is adapted from the formulation development of a Lewis acid-Lewis base adduct encapsulated emulsion.[5]

#### Materials:

- Phase A (Oil Phase): Emollients (e.g., Acyclic alkane), Emulsifiers (e.g., Sorbitan fatty acid ester, Polysorbate), Thickeners (e.g., Polyamide-3, Cetyl alcohol), Film former (e.g., Dimethicone).
- Phase A1: IR3535® (20% w/w of final formulation).
- Phase B (Encapsulation Agents): Lewis Base (e.g., Algin, Cellulose), Lewis Acid (e.g., Chitosan), Thickener (e.g., Xanthan gum).
- Phase C (Aqueous Phase): Purified Water, pH buffer (e.g., Trisodium citrate dihydrate, Citric acid), Preservatives.

#### Equipment:

- Heated mixing vessels
- Homogenizer
- Stirrer
- pH meter

#### Procedure:

• Prepare Phase A: In a heated mixing container, combine the emollient, emulsifiers, polyamide-3, cetyl alcohol, and dimethicone.



- Heating: Commence heating Phase A to 90°C with stirring.
- Add Active Ingredient: Discontinue heating. When the temperature of Phase A is below 80°C, gradually add IR3535® (Phase A1) while stirring to incorporate.
- Prepare Phase C: While Phase A is cooling, combine purified water and citric acid in a separate heated container. Once dissolved, add the trisodium citrate. The target pH should be approximately 6.2.
- Prepare Phase B: In a separate container, pre-blend the encapsulation agents (algin, cellulose, chitosan, xanthan gum).
- Form Emulsion: Slowly add the blended Phase B powders to Phase C with vigorous stirring until fully hydrated. Heat to 50°C.
- Homogenization: Add the warm Phase A/A1 to the warm Phase C/B mixture using a homogenizer to form a creamy white emulsion.
- Cooling: Continue stirring the emulsion while allowing it to cool.
- Final Adjustment: If required, add additional purified water to reach the final weight. Confirm the final pH is approximately 6.2.

Protocol 2: Stability and Efficacy Testing

#### Stability Testing:

- Divide the final lotion into two batches.
- Store one batch at ambient room temperature (20–25°C) and the other in an incubator at 40°C.[3]
- At specified time points (e.g., 1, 3, 6, 12 months), assess the samples for physical stability (phase separation, color, odor) and chemical stability.
- Quantify the concentration of IR3535® using a validated HPLC method (see Section 4) to ensure degradation is within acceptable limits (e.g., <6% loss).[3]</li>



#### Efficacy Testing (Arm-in-Cage Method):

- Recruit human subjects according to institutional ethical guidelines.
- Apply a standardized amount of the microencapsulated lotion to a defined area on the subject's forearm.
- At set intervals post-application, expose the treated arm in a cage containing a known population of host-seeking mosquitoes (e.g., Aedes aegypti).[3][5]
- Record the time until the first confirmed bite. The duration of protection is the time from application until this point.
- Compare the results to a control arm (untreated) and a standard repellent formulation.

#### **Data Presentation**

Table 1: Summary of Microencapsulated IR3535® Formulation Performance

| Parameter                           | Value                   | Reference |
|-------------------------------------|-------------------------|-----------|
| IR3535® Concentration               | 20% w/w                 | [3][5]    |
| Formulation pH                      | ~6.2                    | [3][5]    |
| Repellency Duration (Aedes aegypti) | 12–13 hours             | [3][5]    |
| Stability Condition                 | 26 weeks at 40°C and RT | [3]       |

| Active Ingredient Loss | Within acceptable variance (<6%) |[3] |

Visualizations























Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structure, Properties, and Release Kinetics of the Polymer/Insect Repellent System Poly (I-Lactic Acid)/Ethyl Butylacetylaminopropionate (PLLA/IR3535) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tomdooley.org [tomdooley.org]
- 4. Mosquito-repellent controlled-release formulations for fighting infectious diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulating IR3535® in Novel Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232614#formulating-ir3535-in-novel-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com